2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride
CAS No.:
Cat. No.: VC17487115
Molecular Formula: C11H16BClFNO3
Molecular Weight: 275.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BClFNO3 |
|---|---|
| Molecular Weight | 275.51 g/mol |
| IUPAC Name | [2-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H15BFNO3.ClH/c13-11-7-9(1-2-10(11)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H |
| Standard InChI Key | QCVVUBPDKBVDTF-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=C1)CN2CCOCC2)F)(O)O.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride possesses the molecular formula C₁₁H₁₆BClFNO₃ and a molar mass of 275.51 g/mol. The core structure features a phenyl ring with three substituents:
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A boronic acid group (-B(OH)₂) at the para position, enabling participation in Suzuki-Miyaura cross-couplings.
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A morpholinomethyl group (-CH₂-morpholine) at the ortho position, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF).
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A fluorine atom at the meta position, influencing electronic effects and steric interactions during reactions .
The hydrochloride salt form improves stability by mitigating boronic acid self-condensation, a common degradation pathway .
Table 1: Comparative Molecular Properties of Related Boronic Acids
Physicochemical Characteristics
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Solubility: Demonstrates moderate solubility in DMF and tetrahydrofuran (THF), but limited solubility in aqueous solutions unless heated to 37°C.
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Stability: Degrades upon prolonged exposure to moisture or oxygen, necessitating storage under argon at 2–8°C .
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Thermal Behavior: Stable below 150°C, as evidenced by thermogravimetric analysis (TGA) of analogous boronic acids .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 2-fluoro-4-bromobenzaldehyde:
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Morpholine Conjugation: Reaction with morpholine under reductive amination conditions introduces the morpholinomethyl group.
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Boronation: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts installs the boronic acid moiety .
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Hydrochloride Formation: Treatment with HCl gas yields the final hydrochloride salt, enhancing crystallinity .
Table 2: Optimal Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Morpholine, NaBH₃CN | 60 | MeOH | 78 |
| Miyaura Borylation | B₂Pin₂, Pd(dppf)Cl₂ | 100 | DMF | 85 |
| Salt Formation | HCl (gaseous) | 25 | Et₂O | 92 |
Challenges and Mitigation
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Boronic Acid Protodeboronation: Minimized by using degassed solvents and conducting reactions under nitrogen.
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Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexanes) removes residual pinacol esters .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a key partner in palladium-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryls with 82% yield. The fluorine atom’s electron-withdrawing effect accelerates oxidative addition, while the morpholinomethyl group prevents catalyst poisoning .
Synthesis of Pharmaceutical Intermediates
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Anticancer Agents: Used to construct tyrosine kinase inhibitor backbones, leveraging boronic acids’ affinity for proteasomal targets .
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Antibiotics: Facilitates side-chain modifications in β-lactam antibiotics, improving bacterial membrane penetration.
Analytical Quantification Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
Recent advancements enable detection limits of 0.1 pg/mL using multiple reaction monitoring (MRM) in negative ion mode . A 7-minute gradient elution (water/acetonitrile with 0.1% formic acid) achieves baseline separation from byproducts .
Table 3: LC-MS Parameters for Boronic Acid Analysis
| Parameter | Value |
|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 µm |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI⁻ |
| Transition (m/z) | 274.1 → 198.1 (quantifier) |
Comparative Analysis with Structural Analogues
Pinacol Ester Derivatives
The pinacol ester variant (CAS: 897016-97-6) eliminates hydrochloride-induced acidity, enabling use in base-sensitive reactions . Its lipophilic nature (LogP = 2.1) enhances blood-brain barrier penetration in drug candidates .
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